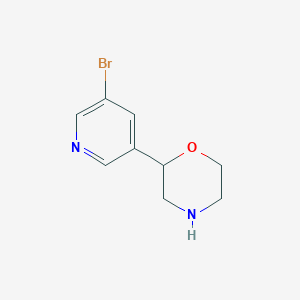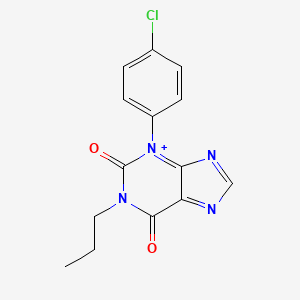![molecular formula C19H22Cl3N3O2 B12327995 2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)
2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride (1:1) is a complex organic compound with a unique structure that includes a biphenyl moiety, a piperazine ring, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated aromatic ring in the presence of a palladium catalyst.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group on the biphenyl structure using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the amine group of piperazine reacts with an appropriate leaving group on the biphenyl structure.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications.
属性
分子式 |
C19H22Cl3N3O2 |
|---|---|
分子量 |
430.8 g/mol |
IUPAC 名称 |
2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C19H21Cl2N3O2.ClH/c1-26-18-11-16(21)14(13-4-2-3-5-15(13)20)10-17(18)23-12-19(25)24-8-6-22-7-9-24;/h2-5,10-11,22-23H,6-9,12H2,1H3;1H |
InChI 键 |
UOCHBQVTPNXIAG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCNCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


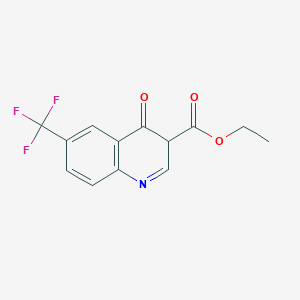
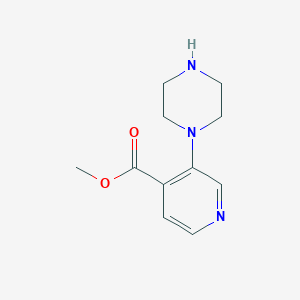
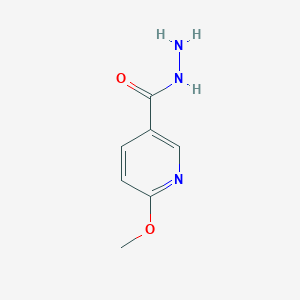
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)

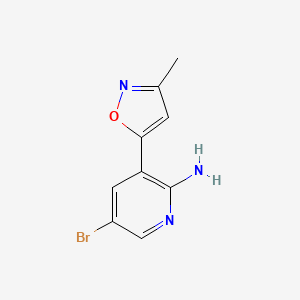
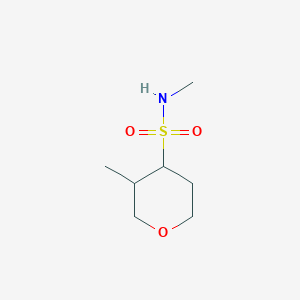

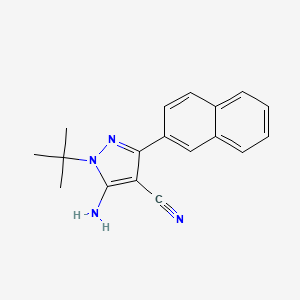
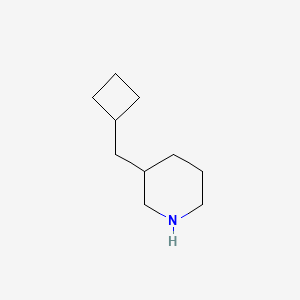
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
